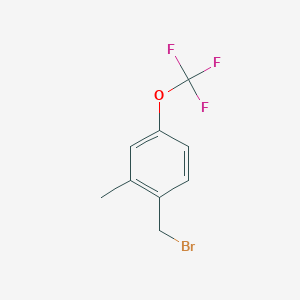

2-Methyl-4-(trifluoromethoxy)benzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVAXDGCLDCEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217503 | |

| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-95-5 | |

| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: Properties, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Intermediates

The parent compound, 4-(trifluoromethoxy)benzyl bromide, is a vital intermediate in the synthesis of a variety of biologically active molecules.[3] Its utility stems from the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The addition of a methyl group at the 2-position is a strategic modification intended to further refine these properties. The "magic methyl" effect, as it is often termed in medicinal chemistry, can introduce subtle yet profound changes in a molecule's conformational preferences and steric profile, leading to significant improvements in pharmacodynamic and pharmacokinetic parameters.[4]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, properties, and potential applications of this important class of chemical intermediates.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a synthetic building block are critical determinants of its reactivity, handling requirements, and suitability for various applications. The table below summarizes the known properties of the parent compound, 4-(trifluoromethoxy)benzyl bromide, which serve as a baseline for understanding the 2-methyl derivative.

| Property | Value | Source |

| CAS Number | 50824-05-0 | [5][6] |

| Molecular Formula | C₈H₆BrF₃O | [5][6] |

| Molecular Weight | 255.03 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid or low melting solid | [3][6] |

| Boiling Point | 82-84 °C at 10 mmHg | [5][7] |

| Density | 1.594 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.48 | [5][7] |

| Solubility | Soluble in chloroform and methanol; sparingly soluble in water. | [3][6] |

| Melting Point | 22-24 °C | [6] |

Anticipated Influence of the 2-Methyl Group:

The introduction of a methyl group at the 2-position of the benzene ring is expected to have the following effects:

-

Increased Lipophilicity: The addition of a non-polar methyl group will likely increase the molecule's lipophilicity, potentially enhancing its solubility in organic solvents and its ability to cross biological membranes.

-

Steric Hindrance: The methyl group will introduce steric bulk around the benzylic carbon, which could influence the kinetics of nucleophilic substitution reactions at this position.

-

Modified Electronic Properties: The electron-donating nature of the methyl group may subtly alter the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of 4-(trifluoromethoxy)benzyl bromide is typically achieved through the bromination of the corresponding toluene derivative.[3] A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN.[3]

General Synthesis Workflow

Caption: A generalized workflow for the radical bromination of a substituted toluene to yield the corresponding benzyl bromide.

Detailed Experimental Protocol (Hypothetical for the 2-Methyl Derivative)

The following protocol is a representative procedure for the synthesis of the parent compound and can be adapted for the 2-methyl derivative.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-methyl-4-(trifluoromethoxy)benzyl bromide.

Applications in Drug Discovery and Development

The primary application of 4-(trifluoromethoxy)benzyl bromide and its derivatives is as a key building block in the synthesis of novel pharmaceutical agents.[3] The trifluoromethoxy group is a bioisostere of other functional groups and can be used to fine-tune the properties of a lead compound.

Key Roles in Medicinal Chemistry:

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and binding to its target.

Illustrative Synthetic Application

Caption: The utility of 2-methyl-4-(trifluoromethoxy)benzyl bromide as an electrophile in Sₙ2 reactions to introduce the substituted benzyl moiety.

One notable application of the parent compound is in the synthesis of antitubercular agents.[3] For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][5][8]oxazines, which have shown promising activity against Mycobacterium tuberculosis.[3] The 2-methyl derivative could be used to synthesize analogs of these compounds to explore the impact of the additional methyl group on their biological activity.

Safety, Handling, and Storage

Substituted benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][9]

Safety Precautions:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use a respirator with an appropriate cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[10]

-

In case of Contact:

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]

Conclusion

2-Methyl-4-(trifluoromethoxy)benzyl bromide represents a valuable, albeit specialized, building block for medicinal chemists and drug discovery scientists. By leveraging the known properties and reactivity of the parent compound, 4-(trifluoromethoxy)benzyl bromide, and understanding the predictable effects of the 2-methyl group, researchers can strategically employ this intermediate to synthesize novel compounds with potentially enhanced pharmacological profiles. As with any reactive chemical, adherence to strict safety protocols during handling and storage is paramount. The continued exploration of fluorinated building blocks like this will undoubtedly lead to the development of new and improved therapeutics.

References

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(Trifluoromethoxy)benzyl Bromide. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 5. 4-(トリフルオロメトキシ)ベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 7. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A-Z Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a fluorinated organic building block of increasing interest in medicinal chemistry and materials science. We present a robust and reproducible synthetic protocol via benzylic bromination of 2-methyl-4-(trifluoromethoxy)toluene. Detailed experimental procedures, causality behind methodological choices, and in-depth characterization data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are provided. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their research and development endeavors.

Introduction: The Significance of Fluorinated Building Blocks

In modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a lipophilic electron-withdrawing substituent that can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[3] 2-Methyl-4-(trifluoromethoxy)benzyl bromide serves as a key intermediate, providing a reactive handle—the benzyl bromide moiety—for introducing the trifluoromethoxy-substituted aromatic scaffold into a wide range of target molecules.[4][5] Its unique electronic and steric properties make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Synthetic Strategy and Rationale

The most direct and efficient synthetic route to 2-Methyl-4-(trifluoromethoxy)benzyl bromide is the selective free-radical bromination of the benzylic methyl group of the readily available precursor, 2-methyl-4-(trifluoromethoxy)toluene.

Chosen Pathway: Free-Radical Benzylic Bromination

This method employs N-Bromosuccinimide (NBS) as the bromine source, initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[6][7][8]

Rationale for this approach:

-

High Selectivity: NBS is renowned for its ability to selectively brominate allylic and benzylic positions over other C-H bonds, minimizing unwanted side reactions.[7][9]

-

Controlled Bromine Concentration: The reaction mechanism involves the slow, in-situ generation of bromine (Br₂), which keeps the concentration of the halogen low and prevents competitive electrophilic aromatic substitution on the electron-rich aromatic ring.[7][9]

-

Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, preserving the sensitive trifluoromethoxy group.[6]

-

Ease of Workup: The succinimide byproduct is a solid that can often be removed by simple filtration.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Methyl-4-(trifluoromethoxy)toluene | 190.15 | 5.00 g | 26.3 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.91 g | 27.6 | 1.05 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.22 g | 1.3 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.81 | 100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-(trifluoromethoxy)toluene (5.00 g, 26.3 mmol).

-

Reagent Addition: Add N-Bromosuccinimide (4.91 g, 27.6 mmol) and AIBN (0.22 g, 1.3 mmol) to the flask.

-

Solvent Addition: Add 100 mL of carbon tetrachloride. Note: Due to toxicity, safer alternative solvents like acetonitrile or (trifluoromethyl)benzene can also be effective.[8][10]

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Insight: Initiation is marked by the start of reflux and the reaction progress can be visually tracked as the denser NBS is consumed and the lighter succinimide floats to the surface.

-

Workup - Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Workup - Filtration: Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product is a pale yellow oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Characterization and Data Interpretation

The identity and purity of the synthesized 2-Methyl-4-(trifluoromethoxy)benzyl bromide must be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ ~7.3-7.0 (m, 3H, Ar-H), δ ~4.6 (s, 2H, -CH₂Br), δ ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~148 (q, ¹JCF = 255 Hz, -OCF₃), δ ~138-120 (Ar-C), δ ~32 (-CH₂Br), δ ~18 (Ar-CH₃) |

| ¹⁹F NMR | δ ~ -58 ppm (s) |

| Mass Spec (EI) | M⁺ peak at m/z 268/270 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

Interpretation of Key Signals

-

¹H NMR: The most characteristic signal is the singlet for the benzylic protons (-CH₂Br) around 4.6 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent bromine atom. The aromatic protons will appear in the 7.0-7.3 ppm range, and the methyl group on the ring will be a singlet around 2.4 ppm.

-

¹³C NMR: A key feature in the ¹³C NMR spectrum is the quartet for the -OCF₃ carbon atom around 148 ppm, with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.[11][12] The benzylic carbon (-CH₂Br) will appear around 32 ppm.

-

Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[13]

Safety and Handling

Chemical Safety is Paramount.

-

2-Methyl-4-(trifluoromethoxy)benzyl bromide: This compound is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizing agent.[14][15][16] It can cause severe skin burns and eye damage.[15] Handle in a fume hood and avoid breathing dust.[14][15][16][17] Keep away from combustible materials.[17][18]

-

AIBN: AIBN is a flammable solid and can decompose violently upon heating. Store in a cool place.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. Use of a safer alternative like acetonitrile is strongly recommended.[10]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

Applications in Research and Development

2-Methyl-4-(trifluoromethoxy)benzyl bromide is a valuable building block for:

-

Pharmaceutical Synthesis: It is used to introduce the 2-methyl-4-(trifluoromethoxy)benzyl moiety into complex molecules to enhance their therapeutic properties.[3][4] The trifluoromethoxy group can improve metabolic stability and cell membrane permeability.[3]

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound serves as a precursor for novel pesticides and herbicides where the -OCF₃ group contributes to enhanced efficacy and stability.[4]

-

Materials Science: The unique electronic properties of the trifluoromethoxy group can be exploited in the synthesis of advanced polymers, liquid crystals, and other functional materials.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide. By understanding the rationale behind the chosen synthetic strategy and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable fluorinated building block for a wide range of applications in drug discovery, agrochemical development, and materials science.

References

- Ernst Schering, J. et al. (2002). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. Google Patents.

- American Telephone and Telegraph Co Inc, AT&T Corp. (1993). Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.

-

Chemistry Steps. Benzylic Bromination. Available from: [Link]

-

Ferreira, R. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

-

Kafarski, P. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available from: [Link]

- CN103553900B. Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents.

-

Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available from: [Link]

-

Doddrell, D. et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

ResearchGate. (2025). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Available from: [Link]

-

Holcomb, M. J. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available from: [Link]

-

ResearchGate. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Available from: [Link]

-

Al-Sanea, M. M. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Beilstein Journals. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

ACS Publications. (2016). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

-

Carreno, M. C. et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 14. carlroth.com [carlroth.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chemscience.com [chemscience.com]

solubility of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethoxy)benzyl Bromide in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethoxy)benzyl bromide (CAS No. 50824-05-0), a critical reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and storage. This document synthesizes theoretical principles with reported data and provides detailed protocols for the experimental determination of solubility, reflecting field-proven insights for researchers, chemists, and drug development professionals. While the initial inquiry specified 2-Methyl-4-(trifluoromethoxy)benzyl bromide, publicly available, high-quality data is overwhelmingly centered on the non-methylated analogue, 4-(Trifluoromethoxy)benzyl bromide. The principles and methodologies discussed herein are directly applicable, with the acknowledgment that the addition of a methyl group would be expected to slightly increase lipophilicity and decrease polarity, marginally favoring solubility in nonpolar solvents.

Physicochemical Properties and Molecular Structure Analysis

4-(Trifluoromethoxy)benzyl bromide is a multifaceted compound whose solubility is dictated by the interplay of its distinct structural components: a lipophilic aromatic ring, an electron-withdrawing trifluoromethoxy group, and a reactive benzylic bromide.[1]

-

Aromatic Benzene Ring: Forms the nonpolar core of the molecule, promoting solubility in nonpolar and moderately polar solvents through van der Waals interactions.

-

Trifluoromethoxy (-OCF₃) Group: This powerful electron-withdrawing group significantly enhances the molecule's lipophilicity (fat-solubility) and metabolic stability in drug candidates.[1] Its presence is a key driver for solubility in halogenated and other nonpolar organic solvents.

-

Benzylic Bromide (-CH₂Br): This functional group introduces polarity due to the electronegativity difference between carbon and bromine. However, its primary role is as a reactive site, a leaving group in nucleophilic substitution reactions. This reactivity necessitates careful solvent selection to avoid solvolysis.[1]

The compound is described as a colorless to light yellow liquid or a low-melting solid, indicating that intermolecular forces are not excessively strong, which generally favors dissolution.[2][3]

Table 1: Key Physicochemical Properties of 4-(Trifluoromethoxy)benzyl bromide

| Property | Value | Source |

| CAS Number | 50824-05-0 | [1][2][4] |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [2] |

| Appearance | Clear, faintly yellow liquid or low melting solid | [2][5] |

| Melting Point | 22 - 24 °C (71.6 - 75.2 °F) | [2][3][5] |

| Boiling Point | 82 - 84 °C at 10 mmHg | [2][5] |

| Density | ~1.594 g/mL at 25 °C | [2][5] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [3] |

| Water Solubility | Sparingly soluble / Poor solubility | [1][6] |

Qualitative Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound.[7] Its molecular structure, possessing both nonpolar (aromatic ring, -OCF₃) and polar (C-Br bond) characteristics, suggests broad solubility in solvents of low to moderate polarity. Published data confirms this theoretical assessment.

Table 2: Reported Qualitative Solubility of 4-(Trifluoromethoxy)benzyl bromide

| Solvent Class | Solvent | Reported Solubility | Reference |

| Halogenated | Chloroform (CHCl₃) | Soluble | [2][5][6] |

| Dichloromethane (CH₂Cl₂) | Good solubility | [6] | |

| Ethers | Diethyl Ether (Et₂O) | Good solubility | [6] |

| Esters | Ethyl Acetate (EtOAc) | Good solubility | [6] |

| Polar Protic | Methanol (MeOH) | Soluble | [2][5] |

| Aqueous | Water (H₂O) | Poor / Sparingly soluble | [1][6] |

Expert Insight: The reported solubility in methanol should be interpreted with caution. While the compound may dissolve, protic solvents like methanol can participate in Sₙ1-type solvolysis reactions with the benzylic bromide, especially upon heating or extended storage, leading to the formation of the corresponding methyl ether. Therefore, for applications requiring the integrity of the starting material, aprotic solvents are strongly recommended.

Chemical Stability and Solvent Reactivity

A critical consideration for a Senior Application Scientist is not just if a compound dissolves, but if it remains stable in the solvent. 4-(Trifluoromethoxy)benzyl bromide is an electrophilic alkylating agent and is susceptible to degradation by nucleophiles.

-

Incompatible Solvents: Protic and nucleophilic solvents, including alcohols (methanol, ethanol), water, and amines, can react with the compound to displace the bromide. This is a significant consideration for both reaction setup and long-term storage.

-

Recommended Solvents for Inert Applications: For storage or as a reaction medium where the bromide's reactivity is to be preserved for a subsequent step, aprotic solvents are ideal. These include:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Toluene

-

Hexanes

-

Acetonitrile (ACN)

-

The following diagram illustrates the potential solvolysis pathway in a generic protic, nucleophilic solvent (e.g., an alcohol, R-OH).

Caption: Potential solvolysis of the target compound in protic solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative descriptions are insufficient. Precise, quantitative solubility data is required. The isothermal equilibrium method is a gold-standard, self-validating protocol for this purpose.

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS). 4-(Trifluoromethoxy)benzyl bromide is corrosive, causes severe skin burns and eye damage, and is a lachrymator.[3][4][8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of 4-(Trifluoromethoxy)benzyl bromide into a series of sealable glass vials.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate equipped with a temperature-controlled bath set to the target temperature (e.g., 25 °C). Allow the slurries to equilibrate for a minimum of 24 hours. This extended time ensures that the solution reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid overestimating the solubility.

-

Quantification:

-

Gravimetric Method (for non-volatile solutes): Accurately weigh a clean, dry vial. Transfer a precise volume of the filtered supernatant to this vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial containing the dried residue. The mass difference allows for the calculation of solubility (e.g., in mg/mL).

-

Chromatographic Method (High Precision): Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the filtered supernatant with a known factor to fall within the calibration range. Analyze the standards and the diluted sample by HPLC-UV. Quantify the concentration against the calibration curve. This method is highly accurate and reproducible.

-

The following workflow diagram outlines the experimental process for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

4-(Trifluoromethoxy)benzyl bromide exhibits excellent solubility in a range of common aprotic organic solvents, including halogenated hydrocarbons, ethers, and esters, which is consistent with its structural features. Its solubility in protic solvents like methanol is possible but carries a significant risk of chemical degradation via solvolysis. Due to the lack of publicly available quantitative solubility data, experimental determination is essential for any process requiring precise concentration control. The methodologies and safety precautions outlined in this guide provide a robust framework for researchers to generate reliable, application-specific solubility data, thereby enabling more efficient and safer utilization of this valuable synthetic intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Manitoba. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0 | TCI AMERICA [tcichemicals.com]

- 5. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.ws [chem.ws]

- 8. fishersci.com [fishersci.com]

chemical structure and nomenclature of 2-Methyl-4-(trifluoromethoxy)benzyl bromide

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a specialized halogenated aromatic compound. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, structural features, physicochemical properties, and a validated synthesis protocol. Emphasis is placed on the mechanistic rationale behind the synthetic methodology and the strategic importance of the compound's structural motifs—the trifluoromethoxy group and the reactive benzyl bromide handle—in modern medicinal chemistry. This guide elucidates the compound's reactivity, spectroscopic signature for empirical validation, and critical safety protocols, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a substituted toluene derivative, where the aromatic ring is functionalized with a methyl group and a trifluoromethoxy group, and the benzylic methyl group is brominated.

| Identifier | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | N/A |

| Molecular Formula | C₉H₈BrF₃O | N/A |

| Molecular Weight | 269.06 g/mol | N/A |

| Canonical SMILES | CC1=C(C=C(C=C1)OC(F)(F)F)CBr | N/A |

| InChI Key | (Inferred) | N/A |

| CAS Number | Not explicitly found in searches; may be a novel or less-common intermediate. | N/A |

Note: While a specific CAS number for this exact isomer was not located in the provided search results, its structure and properties can be reliably inferred from well-established chemical principles and data from closely related analogues like 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).[1][2]

Structural Diagram

The chemical structure defines the reactivity and utility of the molecule. The diagram below illustrates the connectivity of atoms in 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Caption: 2D structure of 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Physicochemical Properties

| Property | Estimated Value | Rationale / Comparative Data |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar benzyl bromides are often liquids or low-melting solids.[1][2] |

| Boiling Point | > 82-84 °C @ 10 mmHg | The addition of a methyl group will slightly increase the molecular weight and boiling point compared to the non-methylated analogue.[2] |

| Density | ~1.6 g/mL at 25 °C | Similar to the density of 4-(trifluoromethoxy)benzyl bromide (1.594 g/mL).[2] |

| Solubility | Soluble in chloroform, methanol, and other organic solvents; sparingly soluble in water. | The hydrophobic aromatic ring and trifluoromethoxy group dominate, while the polar C-Br bond provides some polarity.[1][2] |

| Refractive Index | ~1.48 | Based on the value for the non-methylated analogue.[2] |

Synthesis and Purification: A Mechanistic Approach

The most direct and efficient synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide is via the selective radical bromination of the benzylic methyl group of the precursor, 2-methyl-4-(trifluoromethoxy)toluene.

Core Principle: Free-Radical Halogenation

This reaction leverages the unique stability of the benzylic radical. The C-H bonds at the benzylic position are significantly weaker than other sp³ C-H bonds because their homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.[3][4][5] This energetic favorability allows for high selectivity.

Why N-Bromosuccinimide (NBS)? While molecular bromine (Br₂) can be used for radical bromination, it often leads to side reactions, including electrophilic aromatic substitution on the electron-rich ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a constant, low concentration of Br₂ throughout the reaction.[5][6] This is achieved through the reaction of NBS with HBr, which is generated in situ during the propagation step.[3][7] This low concentration of Br₂ favors the radical pathway over competing ionic pathways.[6]

Experimental Protocol

Reaction: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide from 2-methyl-4-(trifluoromethoxy)toluene.

Materials:

-

2-methyl-4-(trifluoromethoxy)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.05 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-(trifluoromethoxy)toluene and the chosen anhydrous solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

-

Reaction Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The use of a heat lamp to initiate the reaction is also common.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours. A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of succinimide, which is less dense and floats.

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining HBr and impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization (Expected Data)

Empirical validation of the synthesized product is critical. The following are the expected spectroscopic signatures for 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

-

¹H NMR (Proton NMR):

-

~2.3-2.4 ppm (singlet, 3H): Protons of the methyl group (-CH₃) on the aromatic ring.

-

~4.5-4.6 ppm (singlet, 2H): Protons of the benzylic methylene group (-CH₂Br). This signal is deshielded due to the adjacent electronegative bromine atom.

-

~7.0-7.4 ppm (multiplet, 3H): Aromatic protons. The substitution pattern will result in a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).

-

-

¹³C NMR (Carbon NMR):

-

~15-20 ppm: Carbon of the ring-attached methyl group (-CH₃).

-

~30-35 ppm: Carbon of the benzylic methylene group (-CH₂Br).

-

~120.4 ppm (quartet, J ≈ 257 Hz): Carbon of the trifluoromethoxy group (-OCF₃). The large coupling constant is characteristic of a direct C-F₃ bond.[8]

-

~118-150 ppm: Aromatic carbons. Six distinct signals are expected due to the asymmetric substitution.

-

-

¹⁹F NMR (Fluorine NMR):

-

A single sharp signal (singlet) is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. The expected m/z for the molecular ion would be ~268 and ~270.

-

A prominent fragment would be the loss of Br• (m/z ~189), corresponding to the stable benzylic carbocation.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Methyl-4-(trifluoromethoxy)benzyl bromide lies in the high reactivity of the benzylic bromide.

Mechanism: Sₙ2 Displacement

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the -CH₂Br group is highly electrophilic due to the electron-withdrawing nature of the bromine atom. It is readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions), displacing the bromide leaving group.[1]

Caption: Generalized Sₙ2 reaction at the benzylic carbon.

This reactivity makes the compound an excellent "scaffold-hopping" or "decorating" agent in drug discovery. It allows for the facile introduction of the 2-methyl-4-(trifluoromethoxy)benzyl moiety onto a lead compound to modulate its biological and physicochemical properties.

Applications in Medicinal Chemistry and Drug Development

The specific substitution pattern of this molecule is not arbitrary; it is designed to impart desirable drug-like properties.

-

The Trifluoromethoxy (-OCF₃) Group: This functional group is a cornerstone of modern medicinal chemistry.[9][10][11]

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This often increases the drug's half-life and bioavailability.[9][12]

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the blood-brain barrier, which is crucial for neurological drug targets.[9]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which can be used to fine-tune receptor binding and pharmacokinetic profiles.[12]

-

-

The Methyl (-CH₃) Group: The ortho-methyl group provides steric bulk adjacent to the reactive site. This can influence the conformation of the molecule when bound to a biological target, potentially increasing binding affinity or selectivity. It can also serve as a metabolic blocker, preventing enzymatic oxidation at that position on the aromatic ring.

The combination of these features makes 2-Methyl-4-(trifluoromethoxy)benzyl bromide a highly valuable intermediate for synthesizing drug candidates with potentially improved absorption, distribution, metabolism, and excretion (ADME) profiles.[11]

Safety, Handling, and Storage

Hazard Profile: Substituted benzyl bromides are potent lachrymators (tear-inducing agents) and are corrosive to the skin, eyes, and respiratory tract.[2][13]

-

Hazard Codes: C (Corrosive)[2]

-

Risk Statements: Causes severe skin burns and eye damage.[14]

-

Safety Statements: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle exclusively within a certified chemical fume hood.[15][16][17]

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.

-

Keep the container tightly sealed to prevent exposure to moisture. The compound may be light-sensitive.[16]

-

Refrigerated storage is recommended.[2]

References

-

Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]

-

New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]

- Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

-

Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

- Google Patents. CN105085158B - A kind of synthetic method of p-methylbenzotrifluoride.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. Benzyl Bromide. [Link]

-

Royal Society of Chemistry. Supporting Information for Cu-Mediated trifluoromethylation. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

-

Master Organic Chemistry. What is Allylic Bromination?. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. nj.gov [nj.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide. The intricate interplay of electronic and steric effects conferred by the methyl and trifluoromethoxy substituents dictates the reactivity of this versatile synthetic intermediate. A thorough understanding of these factors is paramount for predicting reaction outcomes, optimizing synthetic protocols, and designing novel molecular entities in the fields of medicinal chemistry and materials science. This document delves into the fundamental principles governing benzylic reactivity, offers a comparative analysis with related structures, presents detailed experimental protocols for synthesis and characterization, and provides a framework for predicting and controlling its reactivity in nucleophilic substitution reactions.

Introduction: The Significance of Benzylic Electrophilicity

Benzylic halides are a cornerstone of organic synthesis, prized for their ability to participate in a wide array of nucleophilic substitution reactions. The carbon atom directly attached to the benzene ring, known as the benzylic position, is uniquely reactive due to the ability of the aromatic ring to stabilize adjacent carbocations, radicals, or anions through resonance.[1][2] The electrophilicity of the benzylic carbon in a benzyl bromide is of paramount importance as it governs its susceptibility to nucleophilic attack, a fundamental transformation in the synthesis of numerous pharmaceutical agents and fine chemicals.[3]

The reactivity of the benzylic carbon is not static; it is exquisitely modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the stability of the benzylic carbocation intermediate in S"N"1-type reactions, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down S"N"1 pathways.[4][5] In S"N"2 reactions, the electronic effects are more nuanced, with EWGs potentially accelerating the reaction by stabilizing the transition state.[6]

This guide focuses on 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a molecule featuring a unique combination of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. Understanding the cumulative effect of these substituents on the electrophilicity of the benzylic carbon is crucial for its effective utilization in synthetic endeavors.

Structural Analysis and Electronic Effects

The reactivity of the benzylic carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a direct consequence of the electronic contributions of its substituents.

-

The Benzyl Bromide Moiety: The bromine atom, being highly electronegative, polarizes the C-Br bond, creating a partial positive charge (δ+) on the benzylic carbon and making it an electrophilic center. Bromide is also an excellent leaving group, facilitating nucleophilic substitution reactions. The benzene ring itself can stabilize a developing positive charge at the benzylic position through resonance, a key factor in the enhanced reactivity of benzylic systems.[1][7]

-

The Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugative effect, both of which increase the electron density on the aromatic ring and can help stabilize an adjacent carbocation.

-

The Trifluoromethoxy Group (-OCF₃): Positioned para to the benzyl bromide moiety, the trifluoromethoxy group is a potent electron-withdrawing group. The high electronegativity of the fluorine atoms gives the trifluoromethyl group a strong electron-withdrawing inductive effect (-I).[8] While the oxygen atom can theoretically donate electron density via resonance (+R), the strong -I effect of the CF₃ group significantly diminishes this capacity. The -OCF₃ group is known to exert a long-range electron-withdrawing effect.[9][10]

The interplay of these opposing electronic forces—the donating methyl group and the withdrawing trifluoromethoxy group—creates a unique electronic environment at the benzylic carbon, influencing its electrophilicity and reactivity profile.

Mechanistic Considerations: S"N"1 vs. S"N"2 Pathways

Benzylic halides can undergo nucleophilic substitution through both S"N"1 and S"N"2 mechanisms, with the preferred pathway depending on the structure of the halide, the nucleophile, the solvent, and the reaction conditions.

-

S"N"1 Mechanism: This two-step mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is the rate-determining factor. The benzene ring effectively stabilizes the positive charge through resonance.[11] Electron-donating groups on the ring further stabilize the carbocation, accelerating the S"N"1 reaction.[12] Conversely, electron-withdrawing groups destabilize the carbocation, hindering the S"N"1 pathway.[4][13]

-

S"N"2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. Primary benzylic halides, like the topic molecule, are generally more prone to S"N"2 reactions.

For 2-Methyl-4-(trifluoromethoxy)benzyl bromide, the primary nature of the benzylic carbon suggests a predisposition towards an S"N"2 mechanism. However, the potential for resonance stabilization of a carbocation means that an S"N"1 pathway cannot be entirely ruled out, especially with weak nucleophiles in polar protic solvents.[12] The strong electron-withdrawing nature of the trifluoromethoxy group would significantly destabilize a benzylic carbocation, making a pure S"N"1 mechanism less favorable.

Diagram: Competing Nucleophilic Substitution Pathways

Caption: S"N"1 and S"N"2 pathways for benzylic halides.

Synthesis and Characterization

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide typically proceeds from the corresponding benzyl alcohol.

Synthetic Protocol: Bromination of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol

A common method for the synthesis of 4-(Trifluoromethoxy)benzyl bromide involves the treatment of the corresponding alcohol with a brominating agent like phosphorus tribromide.[14]

Step-by-Step Methodology:

-

Reaction Setup: A solution of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water, followed by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Characterization

The structure and purity of the synthesized 2-Methyl-4-(trifluoromethoxy)benzyl bromide should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.4-4.6 ppm. A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm. Aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-7.5 ppm). |

| ¹³C NMR | A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. A signal for the methyl carbon (-CH₃) around 15-20 ppm. A quartet for the trifluoromethoxy carbon (-OCF₃) due to coupling with fluorine. Aromatic carbon signals in the 120-150 ppm range. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -OCF₃ group. |

| FT-IR | Characteristic C-H stretching vibrations for aromatic and aliphatic protons. A strong C-O stretching band. C-F stretching bands. A C-Br stretching vibration. |

| Mass Spec. | The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |

Comparative Reactivity Analysis

To fully appreciate the electrophilicity of the benzylic carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a comparison with structurally related compounds is instructive.

| Compound | Substituents | Predicted Effect on Benzylic Electrophilicity | Favored Mechanism |

| Benzyl Bromide | None | Baseline reactivity. | S"N"1 or S"N"2 |

| 4-Methylbenzyl Bromide | -CH₃ (EDG) | Decreased electrophilicity, but increased S"N"1 rate due to carbocation stabilization. | S"N"1 favored |

| 4-(Trifluoromethyl)benzyl Bromide | -CF₃ (EWG) | Increased electrophilicity, but decreased S"N"1 rate due to carbocation destabilization. | S"N"2 favored |

| 2-Methyl-4-(trifluoromethoxy)benzyl bromide | -CH₃ (EDG), -OCF₃ (EWG) | The -OCF₃ group's strong -I effect likely dominates, leading to a highly electrophilic benzylic carbon. The -CH₃ group provides some counteracting electron donation and steric influence. | Likely S"N"2 |

The strong electron-withdrawing trifluoromethoxy group is expected to render the benzylic carbon in the title compound more electrophilic than that in benzyl bromide or 4-methylbenzyl bromide.

Applications in Synthesis

The tailored electrophilicity of 2-Methyl-4-(trifluoromethoxy)benzyl bromide makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[15] The trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity in the final products.[15]

Example Application: Synthesis of an Ether

Diagram: Ether Synthesis Workflow

Caption: General workflow for ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: To a solution of a chosen alcohol in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the corresponding alkoxide.

-

Nucleophilic Substitution: 2-Methyl-4-(trifluoromethoxy)benzyl bromide is then added to the solution of the alkoxide.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The final ether product is purified by column chromatography.

Conclusion

The electrophilicity of the benzylic carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a finely tuned property arising from the competing electronic effects of the ortho-methyl and para-trifluoromethoxy substituents. The dominant electron-withdrawing nature of the trifluoromethoxy group renders the benzylic carbon highly susceptible to nucleophilic attack, primarily through an S"N"2 mechanism. This enhanced electrophilicity, combined with the beneficial physicochemical properties imparted by the trifluoromethoxy group, establishes this compound as a valuable and versatile reagent for the synthesis of complex organic molecules in various fields of chemical research and development. A comprehensive understanding of its reactivity profile, as outlined in this guide, is essential for its rational and efficient application in the laboratory.

References

- Benchchem. An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2-(Chloromethyl)benzoic Acid.

- Guidechem. 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.

- Khan Academy. Effect of an electron withdrawing group in a benzyl cation. YouTube; 2022.

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? 2022.

- Chemistry LibreTexts. 8.4: Electrophiles. 2022.

- Khan Academy. Effect of an electron withdrawing group in a benzyl cation (video).

- JoVE. Video: Reactions at the Benzylic Position: Oxidation and Reduction. 2025.

- YouTube. Electrophilic addition at benzylic carbon. 2021.

- Chemistry Stack Exchange. Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation? 2020.

- Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. 2018.

- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. 2017.

- ResearchGate. (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. 2025.

- Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl bromide 97 50824-05-0.

- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.

- PubMed. The trifluoromethoxy group: a long-range electron-withdrawing substituent.

- Wikipedia. Hammett equation.

- ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.

- Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- ChemicalBook. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0. 2025.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

- ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. 2017.

- Chemistry LibreTexts. 7.11: Carbocation Structure and Stability. 2023.

- Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. 2021.

- Synquest Labs. 2-Methoxy-4-(trifluoromethyl)benzyl bromide.

- ResearchGate. Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide (9)...

- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. 2025.

- Applications of Hammett Equation: Substituent and Reaction Constants. 1987.

- ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a.

- Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. 2020.

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- The Royal Society of Chemistry. Supplementary Information.

- Chemistry LibreTexts. 7.17: 7-9 Carbocation Stability. 2019.

- YouTube. 27.03 Hammett Substituent Constants Defined. 2021.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. 2018.

- Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).

- PharmaCompass. 4-(Trifluoromethoxy)benzyl bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? 2018.

- National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.

- National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents.

- YouTube. Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. 2022.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 15. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: From Theoretical Design to Synthetic Realization

This guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. While direct historical discovery records of this specific molecule are sparse, this document elucidates its importance by examining the history of its constituent functional groups and proposes a robust, scientifically-grounded synthetic pathway. This serves as a technical blueprint for its preparation and application in advanced organic synthesis.

Introduction: The Strategic Value of a Multifunctional Building Block

2-Methyl-4-(trifluoromethoxy)benzyl bromide is a trifunctional aromatic compound featuring a reactive benzyl bromide handle, a lipophilic and strongly electron-withdrawing trifluoromethoxy group, and a methyl substituent. This unique combination of functionalities makes it a highly valuable, albeit specialized, building block for the synthesis of complex molecular architectures.

The incorporation of fluorinated groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functional groups, offering a unique electronic signature that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The benzyl bromide moiety provides a reactive site for nucleophilic substitution, allowing for the facile introduction of this complex aromatic scaffold into a target molecule.

This guide will first explore the historical context and significance of the key functional groups within the molecule. It will then detail a proposed, validated synthetic route for the "discovery" or de novo synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, providing the necessary protocols and scientific rationale for researchers.

Historical Context: The Emergence of Key Fluorinated Synthons

The story of 2-Methyl-4-(trifluoromethoxy)benzyl bromide is intrinsically linked to the broader history of organofluorine chemistry.

-

The Trifluoromethoxy Group (-OCF3): A Late Bloomer in Medicinal Chemistry The trifluoromethoxy group is a relatively modern addition to the medicinal chemist's toolkit compared to its trifluoromethyl (-CF3) counterpart.[4] While the first aryl trifluoromethyl ethers were prepared in the mid-20th century, their use in bioactive compounds has seen a significant surge in more recent decades.[5] This is largely due to the unique properties it imparts:

-

High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a drug molecule's ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation, particularly oxidative processes that are common for methoxy (-OCH3) groups.[3]

-

Electron-Withdrawing Nature: It acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence receptor-ligand interactions.

-

-

The Benzyl Bromide Moiety: A Classic Alkylating Agent Benzyl bromides are classic and highly versatile electrophiles in organic synthesis. The bromine atom is a good leaving group, and the resulting benzylic carbocation (or the transition state leading to it) is stabilized by the adjacent aromatic ring. This makes benzyl bromides excellent substrates for SN1 and SN2 reactions. The bromination of the methyl group on a toluene derivative is a fundamental transformation, often achieved using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions.[6] This reaction provides a reliable method for converting a relatively inert methyl group into a highly reactive functional handle.

Proposed Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide

The following section outlines a logical and experimentally sound multi-step synthesis for 2-Methyl-4-(trifluoromethoxy)benzyl bromide, starting from commercially available precursors. This pathway represents a plausible route for its "discovery" and laboratory-scale production.

Overall Synthetic Scheme

The proposed synthesis begins with a commercially available substituted bromobenzene and proceeds through the introduction of the trifluoromethoxy group, followed by the crucial benzylic bromination.

Caption: Proposed synthetic pathway for 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

This initial step focuses on creating the core aromatic structure. While this compound is commercially available (CAS 261951-96-6), its synthesis from a simpler precursor is instructive.[7] A common method for introducing a trifluoromethoxy group onto a phenol involves a two-step chlorination/fluorination sequence.

-

Protocol:

-

To a solution of 2-bromo-5-methylphenol in a suitable solvent such as carbon tetrachloride, add a catalytic amount of a Lewis acid (e.g., BF3 etherate).

-

Heat the mixture and introduce a chlorinating agent to form the intermediate trichloromethyl ether.

-

Carefully remove the solvent and treat the crude intermediate with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride, or anhydrous hydrogen fluoride under pressure.

-

The reaction mixture is then worked up by quenching with water, extraction with an organic solvent, and purification by distillation or chromatography to yield 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene .

-

-

Causality and Justification: This method, while using hazardous reagents, is a well-established route for the synthesis of aryl trifluoromethyl ethers from phenols. The initial chlorination of the phenolic oxygen followed by halogen exchange to fluorine is a classic approach to forming the stable -OCF3 group.

Step 2: Synthesis of 2-Methyl-4-(trifluoromethoxy)toluene

This step involves replacing the bromine atom with a methyl group. A standard organometallic approach is most suitable here.

-

Protocol:

-

Dissolve 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.

-

After stirring for 30 minutes, add a slight excess of methyl iodide (CH3I) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel chromatography to obtain pure 2-Methyl-4-(trifluoromethoxy)toluene .

-

-

Causality and Justification: The lithium-halogen exchange is a highly efficient method for generating an aryllithium species, which is a potent nucleophile. The subsequent reaction with methyl iodide, an electrophile, cleanly forms the new carbon-carbon bond, yielding the desired toluene derivative.

Step 3: Benzylic Bromination to Yield 2-Methyl-4-(trifluoromethoxy)benzyl bromide

This final step is a free-radical bromination of the newly introduced benzylic methyl group.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 2-Methyl-4-(trifluoromethoxy)toluene in a non-polar solvent like carbon tetrachloride (CCl4).

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-